4-(3-Fluorobenzyl)piperidin-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

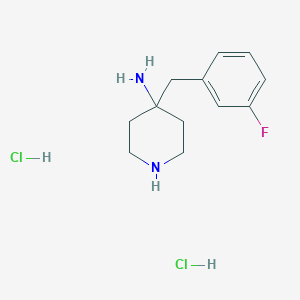

4-(3-Fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H18ClFN2 It is a piperidine derivative, characterized by the presence of a fluorobenzyl group attached to the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Fluorobenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted piperidine compounds.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

4-(3-Fluorobenzyl)piperidin-4-amine dihydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs. The fluorinated benzyl group enhances the compound's lipophilicity, which can improve the bioavailability and efficacy of drug formulations .

Case Study: Cancer Treatment

Research has shown that derivatives of this compound can sensitize tumor cells to chemotherapy agents. A study demonstrated that combining 4-(3-Fluorobenzyl)piperidin-4-amine with Akt inhibitors significantly increased the cytotoxic effects on breast cancer cell lines while minimizing toxicity to non-cancerous cells .

Neuroscience Research

Investigating Neurotransmitter Systems

This compound is utilized in neuroscience research to study neurotransmitter systems, particularly dopamine receptors. Its structural similarity to known neuroleptic agents positions it as a candidate for developing treatments for psychiatric disorders, including schizophrenia .

Case Study: Dopaminergic Pathways

A study highlighted the potential of piperidine derivatives like 4-(3-Fluorobenzyl)piperidin-4-amine in modulating dopaminergic pathways. It was found to exhibit antipsychotic-like activity in animal models, suggesting its relevance in treating neuropsychiatric conditions .

Evaluating Enzyme Activity

Researchers employ this compound in biochemical assays to evaluate enzyme activities and receptor interactions. This application is crucial for understanding biological processes and developing targeted therapies .

Case Study: Enzyme Inhibition

A notable study investigated the inhibitory effects of compounds similar to 4-(3-Fluorobenzyl)piperidin-4-amine on tyrosinase, an enzyme involved in melanin production. The results indicated that structural modifications could significantly enhance inhibitory potency, providing insights into developing skin pigmentation treatments .

Mécanisme D'action

The mechanism of action of 4-(3-Fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-Fluorobenzyl)piperidin-4-amine

- 1-(3,4-Dichlorobenzyl)piperidin-4-amine

- 1-(4-Bromobenzyl)piperidin-4-amine

Uniqueness

4-(3-Fluorobenzyl)piperidin-4-amine dihydrochloride is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced binding affinity and selectivity compared to similar compounds.

Activité Biologique

4-(3-Fluorobenzyl)piperidin-4-amine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various interactions with neurotransmitter systems and may have implications for treating neurological disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is believed to modulate the activity of specific receptors, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, depending on the receptor type involved. For instance, compounds with similar structures have shown interactions with dopamine and serotonin receptors, which are crucial in treating psychiatric disorders.

Neurotransmitter Systems

Research indicates that derivatives of piperidine compounds can influence neurotransmitter systems significantly. Studies have highlighted their role in enhancing dopaminergic and serotonergic signaling, which is essential for managing conditions such as depression and anxiety .

Antimicrobial Activity

While the primary focus of this compound has been on neurological applications, some studies have explored its antimicrobial properties. The compound has shown moderate activity against various bacterial strains, indicating potential applications in treating infections .

| Compound | MIC (μg/mL) | Target |

|---|---|---|

| 4-(3-Fluorobenzyl)piperidin-4-amine | 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Neurological Applications

In a study examining the effects of piperidine derivatives on cognitive function, this compound was evaluated for its potential as a cognitive enhancer. The results indicated improved memory retention in animal models, suggesting that this compound could be beneficial for conditions like Alzheimer's disease .

Cancer Research

Another area of investigation has been the anticancer properties of piperidine derivatives. A related compound demonstrated significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. This suggests that this compound may also possess similar properties worth exploring further .

Propriétés

IUPAC Name |

4-[(3-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.2ClH/c13-11-3-1-2-10(8-11)9-12(14)4-6-15-7-5-12;;/h1-3,8,15H,4-7,9,14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASKOAJBPXBCPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC(=CC=C2)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.